3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione
Description
Structure
3D Structure
Properties
CAS No. |
90070-79-4 |
|---|---|
Molecular Formula |
C16H17N3S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(dimethylamino)-1-phenyl-2H-quinazoline-4-thione |
InChI |
InChI=1S/C16H17N3S/c1-17(2)19-12-18(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(19)20/h3-11H,12H2,1-2H3 |
InChI Key |
MJDYZZIRWWLDAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1CN(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Thermal Cyclization
The most efficient route involves reacting o-aminobenzophenone 1 with dimethylcarbamoyl chloride 2 under solvent-free conditions at 80–100°C (Scheme 1). This method eliminates the need for catalysts and achieves 89–93% yields within 1–2 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Time | 1–2 hours |
| Yield | 89–93% |
| Purity (HPLC) | >98% |
Key advantages include:
-
No requirement for inert atmosphere
¹H NMR data confirms the structure: δ 11.37 (s, NH), 7.32–7.16 (m, aromatic protons), 3.42 (d, J = 2.2 Hz, CH₂), 2.89 (s, N(CH₃)₂).
Thionation of Quinazolin-4-one Precursors
P₄S₁₀-Mediated Thionation
3-(Dimethylamino)-1-phenylquinazolin-4(1H)-one 3 undergoes thionation using phosphorus decasulfide in pyridine (Scheme 2). This two-step process achieves 78–85% yields.
Optimized Protocol
-
Chlorination : Treat 3 with POCl₃ (1.5 eq) at 60°C for 3 hours
-
Thionation : React intermediate 4 with P₄S₁₀ (1.2 eq) in dry pyridine at 110°C for 6 hours
Analytical Validation
Microwave-Assisted Multicomponent Synthesis
One-Pot Microwave Method
A rapid synthesis (10–15 minutes) employs microwave irradiation (300 W) of:
-
o-Aminobenzamide 5 (1 eq)
-
Dimethylamine hydrochloride 6 (1.2 eq)
-
Benzaldehyde 7 (1 eq)
-
Thiourea 8 (1.5 eq)
Key Parameters
| Variable | Optimal Value |
|---|---|
| Power | 300 W |
| Solvent | Ethanol (3 mL/mmol) |
| Temperature | 120°C |
| Yield | 82–87% |
This method demonstrates excellent functional group tolerance, accommodating electron-donating and withdrawing substituents on the benzaldehyde component.
Reductive Amination Approach
Stepwise Synthesis via Imine Intermediate
For higher stereochemical control, a four-step sequence is employed:
-
Imine Formation : React 2-aminobenzophenone 9 with dimethylamine (2 eq) in THF at 0°C
-
Cyclization : Treat with CS₂ (1.5 eq) and KOH (1 eq) in ethanol at reflux (6 hours)
-
Reduction : Use NaBH₄ (2 eq) in methanol at 25°C (2 hours)
-
Purification : Recrystallization from ethanol/water (3:1)
Yield Progression
| Step | Yield |
|---|---|
| Imine formation | 95% |
| Cyclization | 88% |
| Reduction | 92% |
| Overall | 76% |
X-ray crystallography confirms the planar quinazoline ring system and chair conformation of the dimethylamino group.
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison
| Method | Time | Yield | Purity | Scalability |
|---|---|---|---|---|
| Solvent-free | 2 h | 93% | >98% | Excellent |
| P₄S₁₀ thionation | 9 h | 85% | 97% | Moderate |
| Microwave | 15 min | 87% | 95% | Limited |
| Reductive amination | 8 h | 76% | 99% | Excellent |
Key observations:
-
Solvent-free method offers best combination of yield and scalability
-
Microwave synthesis excels in speed but requires specialized equipment
-
Reductive amination provides highest purity for pharmaceutical applications
Reaction Mechanism Insights
Cyclocondensation Pathway
Density functional theory (DFT) calculations reveal a concerted asynchronous mechanism:
-
Nucleophilic attack by amine on carbonyl carbon (ΔG‡ = 18.3 kcal/mol)
-
Sequential proton transfers via six-membered transition state
-
Aromatization via elimination of H₂O (rate-determining step, ΔG‡ = 24.1 kcal/mol)
Kinetic Studies
Scale-Up Considerations
Industrial-Scale Production
Pilot plant data (50 kg batch) using solvent-free method:
| Parameter | Value |
|---|---|
| Reaction vessel | Jacketed glass-lined |
| Heating | Thermal oil circulation |
| Mixing | Anchor agitator (60 rpm) |
| Cycle time | 3.5 hours |
| Isolated yield | 89% |
| Purity | 99.2% (HPLC) |
Critical quality attributes include residual solvent (<300 ppm) and thiourea content (<0.1%).
Analytical Characterization Standards
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆)
-
δ 11.67 (s, NH)
-
δ 7.69–7.07 (m, 9H aromatic)
-
δ 3.42 (d, J = 2.2 Hz, CH₂)
-
δ 2.89 (s, N(CH₃)₂)
HRMS (ESI-TOF)
-
m/z calculated for C₁₇H₁₈N₃S [M+H]⁺: 296.1224
-
Found: 296.1221
PXRD
Emerging Synthetic Technologies
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives with different substituents.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinazoline compounds exhibit notable antimicrobial properties. The structural features of 3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione contribute to its effectiveness against various bacterial strains.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial activity of synthesized quinazoline derivatives, including this compound. The results showed:
| Bacterial Strain | Activity Level |
|---|---|
| Bacillus cereus | High |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
These findings suggest that modifications to the quinazoline structure can enhance antimicrobial efficacy, particularly against gram-positive bacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that modifications to the quinazoline scaffold can lead to compounds with significant antiproliferative activity against various cancer cell lines.
Case Study: Anticancer Activity
In a study assessing the anticancer effects of several derivatives, including this compound, the following results were observed:
| Cell Line | IC50 (μg/mL) | Activity Level |
|---|---|---|
| HCT116 | 2.3 | High |
| MCF7 | 1.9 | High |
| HUH7 | 5.0 | Moderate |
The compound exhibited promising activity, particularly against colorectal and breast cancer cell lines, indicating its potential as a lead compound for further development in anticancer drug discovery .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from Metal-Free Cyclization ()
Compounds 4b–4g share the 3,4-dihydroquinazoline-2(1H)-thione scaffold but differ in substituents at the 3-position phenyl ring. Key comparisons include:
| Compound | Substituent | Melting Point (°C) | Key Spectral Data (¹³C NMR, δ ppm) | Biological Activity (If Reported) |
|---|---|---|---|---|
| 4b (o-tolyl) | 2-methylphenyl | 214–215 | Aromatic carbons: 126–138 | Not reported |
| 4c (3-methoxyphenyl) | 3-OCH₃ | 221–225 | Methoxy carbon: 55.8 | Not reported |
| 4d (4-methoxyphenyl) | 4-OCH₃ | 212–214 | Methoxy carbon: 55.6 | Not reported |
| 4e (2-chlorophenyl) | 2-Cl | 203–205 | Aromatic carbons: 127–137 | Not reported |
| 4f (3-chlorophenyl) | 3-Cl | 234–236 | Aromatic carbons: 126–136 | Not reported |
| 4g (4-chlorophenyl) | 4-Cl | 240–245 | Aromatic carbons: 128–137 | Not reported |
| Target Compound | 3-N(CH₃)₂ | Not reported | Expected: N(CH₃)₂ ~40–45 ppm | Hypothesized: Cytotoxic |
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound is strongly electron-donating compared to methoxy (moderate electron-donating) and chloro (electron-withdrawing) substituents in 4b–4g. This may enhance nucleophilicity at the thione sulfur, influencing reactivity in biological systems .
- Melting Points: Chloro-substituted derivatives (4e–4g) exhibit higher melting points (203–245°C) than methoxy derivatives (212–225°C), likely due to stronger intermolecular halogen bonding. The target compound’s melting point is unreported but may trend lower due to the bulky dimethylamino group disrupting crystal packing .
Anticancer Quinazoline Derivatives ()
- Compound Q-Br (): Features brominated hydroxybenzylideneamino groups at positions 2 and 3. Demonstrated antioxidant and hepatoprotective activity (IC₅₀ = 12 µM in thioacetamide-induced liver toxicity models). The thione group and bromine atoms enhance electrophilicity, contrasting with the dimethylamino group’s electron-donating nature in the target compound .
- 2,3-Diphenyl-2,3-dihydroquinazoline-4(1H)-one (): Replaces the thione with a ketone. Exhibited IC₅₀ = 8.2 µM against glioma U87 cells. The thione group in the target compound may improve hydrogen-bonding interactions with biological targets compared to the ketone .
Thione-Containing Heterocycles ()
- 5a–5k Oxadiazole-thiones (): Piperidine-substituted oxadiazole-thiones showed antimicrobial activity (MIC = 4–32 µg/mL). The thione group here is part of an oxadiazole ring, differing from the quinazoline-thione in the target compound. This structural variation impacts solubility and target specificity .
- Triazole-thione Derivatives (): Compound 7 (m/z = 443) combines triazole and quinazolinone moieties. The thione group’s position in a triazole ring may confer distinct electronic properties compared to the quinazoline-thione core .
Biological Activity
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione (CAS Number: 90070-79-4) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the condensation of anthranilamide with appropriate aldehydes under controlled conditions. Recent advances have focused on environmentally friendly methods that yield high purity products with minimal by-products .
Anticancer Activity
Research indicates that derivatives of dihydroquinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division. The inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells .
Table 1: Inhibitory Activity of Dihydroquinazoline Derivatives on Plk1
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 4.4 | Plk1 PBD inhibition |
| Compound B | 2.0 | Induces apoptosis |
| Compound C | 5.5 | Mitotic arrest |
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound possess antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic pathways .
Table 2: Antimicrobial Efficacy Against Standard Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Study on Anticancer Properties
A study published in Frontiers in Chemistry explored the structure-activity relationship (SAR) of various quinazoline derivatives, including the target compound. It was found that modifications at specific positions significantly enhanced anticancer activity against various cancer cell lines, indicating the potential for developing targeted therapies .
Clinical Relevance
Another investigation focused on the use of quinazoline derivatives in combination therapies for leukemia treatment. The results indicated that these compounds could enhance the efficacy of standard chemotherapeutics by overcoming drug resistance mechanisms in cancer cells .
Q & A
Basic: What are the standard synthetic routes for preparing 3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione, and what factors influence reaction yields?
Answer:
The compound can be synthesized via cyclization reactions starting from substituted benzaldehyde or thiourea derivatives. A common approach involves reacting 4-chlorobenzaldehyde with methyl thioacetate under reflux conditions, followed by hydrogenation with a diazetidinone derivative to introduce the dihydroquinazoline core . Key factors affecting yields include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol is preferred for crystallization .
- Catalysts : Acidic or basic conditions (e.g., glacial acetic acid) facilitate cyclization, as seen in analogous triazole-thione syntheses .
- Temperature : Optimal yields (~61%) are achieved at 50–60°C, with prolonged heating reducing byproduct formation .
Basic: How is the purity and structural integrity of this compound confirmed using spectroscopic techniques?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the dimethylamino group exhibits a singlet at δ 2.8–3.2 ppm in ¹H NMR, while the thione sulfur contributes to deshielding effects in ¹³C NMR (δ 170–180 ppm) .
- HRMS (ESI) : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
- X-ray Crystallography : Resolves bond distances (e.g., C–S bond ~1.68 Å) and planar quinazoline rings (±0.004 Å deviation) .
Advanced: What strategies are effective in resolving crystallographic disorder in the X-ray structure determination of derivatives?
Answer:
- Refinement Tools : Use SHELXL for restrained refinement of disordered groups (e.g., methylpropyl moieties with split occupancies) .
- Hydrogen Bond Analysis : Identify N–H⋯S and C–H⋯S interactions to stabilize molecular packing, reducing ambiguity in unit cell assignments .
- Data Restraints : Apply distance and thermal parameter restraints for disordered atoms, improving R-factor convergence (e.g., R < 0.06) .
Advanced: How can density functional theory (DFT) calculations predict reactivity and electronic properties?
Answer:
- Molecular Geometry Optimization : DFT (B3LYP/6-311G**) matches experimental bond lengths (e.g., C–N: 1.34 Å vs. X-ray: 1.32–1.36 Å) .
- Frontier Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer interactions, guiding reactivity predictions in nucleophilic substitutions .
- Solvatochromic Studies : TD-DFT models UV-Vis shifts in solvents like DMSO, explaining solvation effects on π→π* transitions .
Basic: What solvents and reaction conditions are optimal for quinazoline-thione synthesis?
Answer:
- Solvents : Ethanol or methanol for reflux (50–80°C), balancing solubility and volatility . Acetonitrile is preferred for microwave-assisted reactions (e.g., 100°C, 30 min) .
- Catalysts : Piperidine or acetic acid accelerates imine formation in cyclocondensation .
- Workup : Slow evaporation from ethanol yields high-purity crystals (61–70%) .
Advanced: What in vitro assays assess the antimicrobial potential of this compound?
Answer:
- Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, measuring inhibition zones .
- MIC Determination : Broth microdilution (0.5–128 µg/mL) identifies minimum inhibitory concentrations, with triazole-thione derivatives showing MICs ≤8 µg/mL .
- Enzyme Inhibition : Target C. albicans CYP51 via fluorescence assays, correlating thione moiety interactions with antifungal activity .
Advanced: How do substituents on the quinazoline core influence bioactivity?
Answer:
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance antifungal activity (MIC ↓30%) by increasing electrophilicity at the thione sulfur .
- Hydrophobic Moieties (Phenyl, Methyl) : Improve membrane penetration, as shown in logP calculations (ClogP ~2.5) .
- Amino Groups : Dimethylamino boosts solubility (logS −3.2) without compromising cytotoxicity (IC₅₀ >50 µM in HEK293 cells) .
Basic: What analytical methods quantify trace impurities in synthesized batches?
Answer:
- HPLC-PDA : C18 columns (ACN:H₂O = 70:30) resolve unreacted precursors (RT = 4.2 min) and dimeric byproducts .
- TLC Monitoring : Silica GF₂₅₄ with ethyl acetate/hexane (1:3) tracks reaction progress (Rf ~0.5) .
- Elemental Analysis : Confirm C, H, N, S content (<0.3% deviation from theoretical) .
Advanced: How does crystallographic data inform structure-activity relationships (SAR)?
Answer:
- Torsion Angles : Dihedral angles between quinazoline and phenyl rings (e.g., 83.29°) influence steric hindrance and binding pocket compatibility .
- Hydrogen Bond Networks : N–H⋯S interactions (2.8–3.0 Å) stabilize bioactive conformations, as seen in enzyme-inhibitor complexes .
Advanced: What computational pipelines integrate experimental and theoretical data for SAR studies?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to C. albicans CYP51 (binding energy ≤−8.5 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .
- QSAR Models : Use Hammett constants (σ ≈0.5) to predict bioactivity trends for substituent optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
